3,5-Dibromo-2-methoxymethoxy-benzonitrile
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Overview
Description
3,5-Dibromo-2-methoxymethoxy-benzonitrile is an organic compound with the molecular formula C9H7Br2NO2. It is a white solid at room temperature and is known for its applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-methoxymethoxy-benzonitrile typically involves the bromination of 2-methoxymethoxy-benzonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-methoxymethoxy-benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxymethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride).
Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: Amines.
Oxidation: Carboxylic acids.
Scientific Research Applications
3,5-Dibromo-2-methoxymethoxy-benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-methoxymethoxy-benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-2-methoxybenzonitrile
- 3,5-Dibromo-2-hydroxybenzonitrile
- 3,5-Dibromo-2-ethoxybenzonitrile
Uniqueness
3,5-Dibromo-2-methoxymethoxy-benzonitrile is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine atoms and the methoxymethoxy group allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
3,5-dibromo-2-(methoxymethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO2/c1-13-5-14-9-6(4-12)2-7(10)3-8(9)11/h2-3H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWUSRFMNVXAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1Br)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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